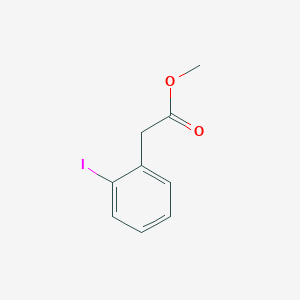

Methyl 2-(2-iodophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWTTUTWBNFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-(2-iodophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising an ester functionality and an ortho-iodinated phenyl ring, render it a valuable precursor for a wide array of molecular architectures. The presence of the iodine atom at a strategic position allows for its participation in various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular frameworks. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis, an exploration of its reactivity profile, and a discussion of its current and potential applications in drug discovery and materials science.

Introduction

The landscape of modern drug discovery and development is intrinsically linked to the availability of versatile and reactive chemical building blocks. Aryl- and heteroaryl-acetic acid derivatives are privileged scaffolds found in a multitude of biologically active compounds. Among these, this compound (CAS No. 66370-75-0) has emerged as a particularly useful intermediate.[1][2] The ortho-iodide functionality serves as a reactive handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through well-established transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the phenylacetate core, a crucial aspect of structure-activity relationship (SAR) studies in drug development. This technical guide aims to provide researchers with a detailed understanding of the properties, synthesis, and reactivity of this important chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 66370-75-0 | [1][2][3] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Colorless to yellow or brown liquid/oil | [2][3] |

| Boiling Point | 114 °C @ 1.5 Torr | [3] |

| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [3] |

| Purity (Typical) | ≥95-97% | [2][4] |

| Storage Conditions | 2-8°C, protect from light, keep in dark place, sealed in dry | [3][4] |

| SMILES | COC(=O)CC1=CC=CC=C1I | [1][2] |

| InChI Key | YNHWTTUTWBNFGQ-UHFFFAOYSA-N | [4] |

Spectral Data and Characterization

Accurate structural elucidation and purity assessment are paramount in chemical synthesis. Below are the expected spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

-

δ ~7.8-7.9 ppm (dd, 1H): Aromatic proton ortho to the iodine atom.

-

δ ~7.3-7.4 ppm (m, 2H): Aromatic protons meta and para to the iodine atom.

-

δ ~6.9-7.0 ppm (td, 1H): Aromatic proton ortho to the acetate substituent.

-

δ ~3.8 ppm (s, 2H): Methylene protons of the acetate group (-CH₂-).

-

δ ~3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments.

-

δ ~171 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~140 ppm: Aromatic carbon attached to the iodine atom (C-I).

-

δ ~138 ppm: Aromatic carbon attached to the acetate substituent.

-

δ ~128-130 ppm: Aromatic CH carbons.

-

δ ~99 ppm: Aromatic carbon ortho to the iodine.

-

δ ~52 ppm: Methyl carbon of the ester group (-OCH₃).

-

δ ~44 ppm: Methylene carbon of the acetate group (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

~1735 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[5]

-

~3050-3000 cm⁻¹ (medium): Aromatic C-H stretching.[6]

-

~2950 cm⁻¹ (medium): Aliphatic C-H stretching of the methyl and methylene groups.[6]

-

~1200 cm⁻¹ (strong): C-O stretching of the ester group.[6]

-

~750 cm⁻¹ (strong): C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 276.

-

Key Fragments:

-

m/z = 217: Loss of the methoxycarbonyl group (-•COOCH₃).

-

m/z = 149: Loss of the iodine atom (-•I).

-

m/z = 59: The methoxycarbonyl fragment ([•COOCH₃]⁺).

-

Synthesis of this compound

This compound is most commonly synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid, 2-iodophenylacetic acid.[7][8] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.

Caption: Fischer Esterification of 2-Iodophenylacetic Acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the synthesis of this compound from 2-iodophenylacetic acid and methanol.

Materials:

-

2-Iodophenylacetic acid (1.0 eq)

-

Methanol (reagent grade, used in large excess as the solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenylacetic acid and a large excess of methanol.

-

With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Reactivity Profile and Key Reactions

The synthetic utility of this compound is primarily derived from the reactivity of the aryl iodide moiety in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of more complex molecules.

Caption: Key Cross-Coupling Reactions.

The Heck Reaction

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.[9] This reaction is a powerful tool for the synthesis of stilbenes and other vinyl-substituted aromatic compounds.

Illustrative Transformation: Coupling with styrene to yield a stilbene derivative.

Typical Conditions:

-

Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄

-

Ligand: PPh₃ or other phosphine ligands

-

Base: Et₃N, K₂CO₃, or NaOAc

-

Solvent: DMF, acetonitrile, or toluene

-

Temperature: 80-140 °C

The Suzuki Coupling

The Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or ester.[10] This reaction is widely used for the synthesis of biaryl compounds.

Illustrative Transformation: Coupling with phenylboronic acid to form a biphenyl derivative.

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂

-

Ligand: PPh₃ or other phosphine ligands

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄

-

Solvent: Toluene/water, DME, or THF

-

Temperature: 80-110 °C

The Sonogashira Coupling

The Sonogashira coupling enables the reaction between the aryl iodide and a terminal alkyne, forming a diarylacetylene.[11] This reaction is catalyzed by a combination of palladium and copper salts.

Illustrative Transformation: Coupling with phenylacetylene.

Typical Conditions:

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄

-

Copper Co-catalyst: CuI

-

Base: Et₃N or other amine bases

-

Solvent: THF or DMF

-

Temperature: Room temperature to 60 °C

Applications in Research and Development

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis.

-

Medicinal Chemistry: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The ability to functionalize the phenyl ring of this compound via cross-coupling reactions allows for the synthesis of novel analogues of known drugs for SAR studies. One study has suggested that this compound acts as an alkylating agent, inhibiting cancer cell growth by binding to estrogen receptors.[11]

-

Materials Science: Biaryl and stilbene structures, which can be readily synthesized from this compound, are core components of various organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

Conclusion

This compound is a high-value synthetic intermediate that offers a convenient entry point for the synthesis of a wide range of functionalized aromatic compounds. Its straightforward preparation and the predictable reactivity of the aryl iodide moiety in palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers in medicinal chemistry, materials science, and organic synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to facilitate its effective and safe use in the laboratory.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21939462, Methyl 2-(3-iodophenyl)acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. This compound CAS#: 66370-75-0 [m.chemicalbook.com]

- 4. This compound | 66370-75-0 [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. athabascau.ca [athabascau.ca]

- 9. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound | 66370-75-0 | RCA37075 [biosynth.com]

An In-depth Technical Guide to Methyl 2-(2-iodophenyl)acetate (CAS: 66370-75-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-iodophenyl)acetate, with the CAS number 66370-75-0, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive carbon-iodine bond ortho to a methyl ester-bearing acetic acid moiety, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, key reactions, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 66370-75-0 | [1][2] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1] |

| Appearance | Yellow to brown liquid or solid | [3] |

| Boiling Point | 114 °C at 1.5 Torr | [3] |

| Density | 1.680 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, protect from light | [4] |

Synthesis

The most common and practical laboratory synthesis of this compound involves the esterification of 2-iodophenylacetic acid.

Synthetic Workflow

Caption: Fischer Esterification of 2-Iodophenylacetic Acid.

Experimental Protocol: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used, and the water formed is removed.[5][6]

Materials:

-

2-Iodophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodophenylacetic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by vacuum distillation or column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplets), the methylene protons (-CH₂-), and the methyl ester protons (-OCH₃). The aromatic signals are expected in the range of δ 7.0-8.0 ppm. The methylene protons typically appear as a singlet around δ 3.8-4.0 ppm, and the methyl ester protons as a singlet around δ 3.7 ppm. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around δ 170 ppm), the aromatic carbons (in the range of δ 125-140 ppm, with the carbon bearing the iodine atom being significantly shifted), the methylene carbon, and the methyl ester carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. C-O stretching bands and aromatic C-H and C=C stretching vibrations will also be present.[7] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 276. A characteristic fragmentation pattern would involve the loss of the methoxy group (-OCH₃) or the entire ester functional group. The presence of iodine would also be evident in the isotopic pattern.[8] |

Chemical Reactivity and Applications in Synthesis

The presence of the aryl iodide moiety makes this compound a highly valuable substrate for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key Cross-Coupling Reactions.

1. Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene, such as methyl acrylate, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of carbon-carbon bonds and leads to the synthesis of substituted cinnamate derivatives.[9][10]

-

Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures.

2. Suzuki Coupling: The Suzuki coupling reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[11][12][13]

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system such as toluene/water or DME/water.

3. Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in drug discovery and materials science.[1][14]

-

Typical Conditions: A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (an amine, such as triethylamine or diisopropylamine), and a solvent like THF or DMF.

Role in Drug Development and Biological Activity

While detailed, peer-reviewed studies on the specific biological activities of this compound are not extensively available in the public domain, some commercial suppliers describe it as an alkylating agent with potential anticancer properties.[15] It is suggested that the compound may inhibit cancer cell growth by binding to estrogen receptors, thereby blocking the interaction with estradiol in cell lines such as MCF-7.[15] Furthermore, it is purported to induce apoptosis in breast cancer cells like MDA-MB-231.[15]

It is crucial to note that these claims are primarily from commercial sources and require rigorous scientific validation through independent, peer-reviewed research. The potential for this molecule to serve as a warhead for targeted covalent inhibitors, given its reactive iodide, is an area ripe for further investigation by medicinal chemists. The core structure can be elaborated through the cross-coupling reactions mentioned above to generate a library of compounds for screening against various biological targets.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the reactivity of the aryl iodide in a variety of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of diverse and complex molecular scaffolds. While its own biological activity profile requires further elucidation, its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology, is significant. Researchers and drug development professionals can leverage the chemical handles present in this molecule to access novel chemical space in the quest for new therapeutic agents.

References

Click to expand

- Cammidge, A. N., et al. (2012). Flow Chemistry: Sonogashira Coupling. University of East Anglia.

-

Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025, August 6). ResearchGate. Retrieved from [Link]

- Soares, L. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 275-280.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

Al-Malki, J. S., et al. (2025, October 13). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. Retrieved from [Link]

- Köckritz, A., & Martin, A. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.

- Mészáros, É., et al. (2025, July 23). An Estrogen-Receptor Targeted aza-BODIPY–Estradiol Fluorescent Conjugate. International Journal of Molecular Sciences, 26(15), 7075.

-

Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved from [Link]

- University of Toronto. (n.d.).

-

Organic Syntheses. (n.d.). Benzenepentanol, β,γ-bis(methylene)-, acetate. Retrieved from [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

-

Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. (2021, October 15). National Institutes of Health. Retrieved from [Link]

-

Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2024, April 27). Reddit. Retrieved from [Link]

- Al-Zahrani, A. A., et al. (2023).

-

Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. (n.d.). ResearchGate. Retrieved from [Link]

-

Bain, J. R., et al. (2022, October 21). Sensitive image-based chromatin binding assays using inducible ERα to rapidly characterize estrogenic chemicals and mixtures. National Institutes of Health. Retrieved from [Link]

- Nolan, S. P., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3951–3954.

-

Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

- Zand, N. (2010).

-

Priatna, P. A., et al. (2025, August 7). Molecular Docking Estrogen Receptor Alpha Antagonist and P53-MDM2 Inhibitor, ADMET Prediction of Alkaloid Compound from Mitragyna speciosa for Breast Cancer Therapy. ResearchGate. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

Skonieczny, K., & Sytniczuk, A. (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl azidoacetate. Retrieved from [Link]

-

Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Retrieved from [Link]

- Smith, C. A., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 24(58), 15545-15555.

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. Retrieved from [Link]

- Goulielmaki, E., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(21), 7356.

-

The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. (n.d.). ResearchGate. Retrieved from [Link]

- Moore, T. W., et al. (2016). A cell-permeable stapled peptide inhibitor of the estrogen receptor/coactivator interaction. ACS Chemical Biology, 11(10), 2739–2746.

- Menke, A. J., et al. (2024). Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. Magnetic Resonance in Chemistry, 62(7), 415-422.

-

Mass Spec and IR Spectroscopy in Organic Chem | Organic Chemistry Class Notes. (n.d.). Study.com. Retrieved from [Link]

- Barskiy, D. A., et al. (2016). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. The Journal of Physical Chemistry C, 120(31), 17494–17500.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. chegg.com [chegg.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 13. gala.gre.ac.uk [gala.gre.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 66370-75-0 | RCA37075 [biosynth.com]

An In-Depth Technical Guide to Methyl (2-Iodophenyl)acetate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

Methyl (2-iodophenyl)acetate is a pivotal chemical intermediate whose value in the fields of medicinal chemistry and materials science is anchored by its unique structural features. The presence of an ortho-disubstituted aromatic ring, bearing both a reactive iodine atom and a methyl ester moiety, renders it an exceptionally versatile building block. The iodine atom serves as a highly effective handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the methyl acetate group provides a site for further chemical elaboration or can influence the conformation of resulting structures. This guide provides an in-depth analysis of its physicochemical properties, outlines robust synthetic methodologies, explores its rich chemical reactivity with a focus on mechanistic principles, and discusses its application as a scaffold in the development of complex molecular architectures relevant to drug discovery.

Physicochemical Properties and Structural Analysis

Methyl (2-iodophenyl)acetate is a compound whose physical and chemical characteristics are dictated by the interplay between the phenyl ring, the electron-withdrawing iodo group, and the ester functionality.

Table 1: Key Physicochemical Properties of Methyl (2-Iodophenyl)acetate

| Property | Value | Source(s) |

| CAS Number | 66370-75-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉IO₂ | [1][2][3] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| IUPAC Name | methyl 2-(2-iodophenyl)acetate | [3] |

| Appearance | Colorless oil or liquid/solid | [3][4] |

| Purity | Typically ≥95-97% | [3][4] |

| Storage Conditions | 2-8°C, in dark, sealed dry | [4] |

| SMILES String | COC(=O)CC1=CC=CC=C1I | [2][3] |

Spectroscopic Characterization

Structural elucidation and purity assessment of methyl (2-iodophenyl)acetate rely on standard spectroscopic techniques. While raw spectra are lot-specific, the expected signatures are well-defined:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would predictably show a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The benzylic methylene protons (-CH₂-) would appear as a singlet around 3.9 ppm. The four aromatic protons on the disubstituted ring would present as a complex multiplet pattern between approximately 7.0 and 7.9 ppm, characteristic of an ortho-substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the ester carbonyl carbon (~171 ppm), the aromatic carbons (with the carbon bearing the iodine, C-I, being significantly shielded to ~95-100 ppm), the benzylic carbon (~40 ppm), and the methoxy carbon (~52 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1740 cm⁻¹. C-H stretches for aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretch appears at lower frequencies, typically in the 500-600 cm⁻¹ range.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 276. The isotopic pattern would be characteristic of a mono-iodinated compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of methyl (2-iodophenyl)acetate involves the esterification of its corresponding carboxylic acid, 2-iodophenylacetic acid.[6] The acid itself can be prepared via a multi-step sequence starting from more common precursors.

A Common Synthetic Pathway

A reliable route begins with the hydrolysis of 2-iodobenzyl cyanide, which provides 2-iodophenylacetic acid.[6] The subsequent esterification is a classic, high-yielding transformation. This multi-step approach ensures high purity and good overall yield.

Caption: Fischer esterification of 2-iodophenylacetic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 2-iodophenylacetic acid to methyl (2-iodophenyl)acetate. The causality for using excess methanol is Le Châtelier's principle—to drive the equilibrium towards the product ester. The strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

Materials:

-

2-Iodophenylacetic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (10-20 volumes)

-

Sulfuric acid (H₂SO₄), concentrated (0.05-0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-iodophenylacetic acid in anhydrous methanol.

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring solution. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dilute the residue with ethyl acetate and carefully wash with water, followed by saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid. Finally, wash with brine to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude methyl (2-iodophenyl)acetate can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a colorless oil.[7]

Chemical Reactivity: The Aryl Iodide as a Synthetic Linchpin

The synthetic utility of methyl (2-iodophenyl)acetate is dominated by the reactivity of the carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an ideal partner in numerous named reactions critical to modern organic synthesis:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding substituted methyl phenylacetate derivatives.

-

Heck Reaction: Coupling with an alkene to introduce a vinyl group, leading to stilbene-like structures after further functionalization.

-

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form a C(sp²)-C(sp) bond, yielding aryl alkynes.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine, providing access to N-aryl compounds.

-

Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, leading to the synthesis of ketones or amides.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol Case Study: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki coupling to demonstrate the practical application of methyl (2-iodophenyl)acetate.

Materials:

-

Methyl (2-iodophenyl)acetate (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.01-0.05 eq) or other Pd catalyst/ligand system

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 mixture)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add methyl (2-iodophenyl)acetate, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to obtain the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of methyl (2-iodophenyl)acetate lies in its role as a versatile scaffold for constructing molecules with potential therapeutic applications.

-

Scaffold for Complex Molecules: The ortho-positioning of the reactive iodide and the ester group is particularly powerful. Following a cross-coupling reaction, the newly introduced functional group is positioned perfectly for a subsequent intramolecular cyclization reaction, providing rapid access to a variety of heterocyclic cores such as benzofurans, isocoumarins, and benzopyrans.[6]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it serves as an excellent starting point or "fragment" for FBDD campaigns. The aryl iodide allows for the systematic and parallel synthesis of a library of derivatives to probe interactions with a biological target.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): This compound is a known intermediate in the synthesis of more complex APIs. For instance, its derivatives have been explored as potential alkylating agents that may interact with biological targets like estrogen receptors, suggesting a role in developing anticancer agents.[2] The synthesis of complex amides and other functionalized molecules from this starting point is a common strategy in medicinal chemistry programs.[6][8]

Conclusion

Methyl (2-iodophenyl)acetate is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable building block. The ability to leverage the C-I bond for sophisticated cross-coupling reactions allows researchers in drug discovery and materials science to efficiently construct novel and complex molecular architectures, accelerating the path from chemical design to functional application.

References

-

PubChem. (n.d.). Methyl 2-(3-iodophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ward, J. S., et al. (2023). Short I⋯O Interactions in the Crystal Structures of Two 2-Iodo-Phenyl Methyl-Amides as Substrates for Radical Translocation Reactions. Molecules, 28(10), 4099. MDPI. Retrieved from [Link]

-

Nature Portfolio. (2024). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Communications Chemistry. Retrieved from [Link]

Sources

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. This compound | 66370-75-0 | RCA37075 [biosynth.com]

- 3. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]

- 4. This compound | 66370-75-0 [sigmaaldrich.com]

- 5. This compound CAS#: 66370-75-0 [m.chemicalbook.com]

- 6. 2-Iodophenylacetic acid 97 18698-96-9 [sigmaaldrich.com]

- 7. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of Methyl 2-(2-iodophenyl)acetate

An In-depth Technical Guide to Methyl 2-(2-iodophenyl)acetate: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its structure, featuring an ortho-iodinated phenyl ring coupled to a methyl acetate moiety, presents two key points of reactivity: the electrophilic carbon of the ester and the carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, storage, and application in synthetic chemistry. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 66370-75-0 | [1][2][3] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Appearance | Yellow to brown liquid or solid/semi-solid | [1] |

| Boiling Point | 114 °C at 1.5 Torr | [1][3] |

| Density | 1.680 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C, protect from light, keep sealed in a dry place | [1] |

Structural Identifiers:

-

InChI: 1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

-

InChIKey: YNHWTTUTWBNFGQ-UHFFFAOYSA-N

Synthesis of this compound

The most direct synthetic route to this compound is through the esterification of 2-iodophenylacetic acid.[5] This precursor acid can be prepared from 2-iodobenzyl cyanide. The esterification can be achieved through various standard methods, including Fischer esterification using methanol in the presence of a strong acid catalyst, or by using milder reagents such as (trimethylsilyl)diazomethane for substrates sensitive to harsh acidic conditions.[5]

Exemplary Synthetic Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-iodophenylacetic acid. The choice of a strong acid catalyst like sulfuric acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product can be purified by flash column chromatography on silica gel.

Caption: Fischer Esterification of 2-Iodophenylacetic Acid.

Reactivity and Chemical Profile

The reactivity of this compound is dominated by two key structural features: the ester functional group and the carbon-iodine bond.

-

Ester Group Reactivity: The ester moiety can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid, 2-iodophenylacetic acid. It can also be subject to transesterification in the presence of other alcohols and a suitable catalyst.

-

Carbon-Iodine Bond Reactivity: The C-I bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The iodine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, but more importantly, it is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the introduction of a wide range of substituents at the ortho position to the acetate side chain, enabling the synthesis of a diverse library of compounds.

Caption: Key Reactive Sites of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds.[6][7] While actual spectra are instrument- and condition-dependent, the expected spectral features for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet around 3.9 ppm. The aromatic protons would resonate in the downfield region (around 7.0-7.8 ppm) and exhibit complex splitting patterns due to their ortho, meta, and para relationships.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 170 ppm. The methyl carbon of the ester would appear at approximately 52 ppm, and the methylene carbon at around 40 ppm. The aromatic carbons would give rise to several signals in the 120-140 ppm range, with the carbon bearing the iodine atom being significantly shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹.[8] Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching of the ester.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 276. A prominent fragment would likely correspond to the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 245.[8]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its utility stems from its ability to participate in a wide range of chemical transformations, allowing for the construction of complex molecular architectures.

One notable potential application is in the development of anticancer agents. It has been described as an alkylating agent that may inhibit the growth of cancer cells by binding to their estrogen receptors.[2] This interaction can block the binding of estradiol, leading to an inhibition of cell cycle progression and ultimately, cancer cell death.[2]

Furthermore, its role as a building block in palladium-catalyzed cross-coupling reactions allows for the synthesis of substituted phenylacetic acid derivatives, which are common motifs in many drug molecules. For instance, the iodine can be replaced with various aryl, alkyl, or vinyl groups, providing a straightforward entry into a diverse chemical space for drug discovery programs.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Below is a summary of its hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [9] |

| Pictograms | GHS07 (Exclamation Mark) | [9] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Handling and Storage Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.[1]

References

-

Agilent Technologies. (2019). Safety Data Sheet. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-(2-Iodophenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-iodophenyl)acetate. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 18698-96-9, 2-(2-Iodophenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-fluoro-4-iodophenyl)acetate. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

-

Slideshare. (2017, March 29). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | 66370-75-0 [amp.chemicalbook.com]

- 2. This compound | 66370-75-0 | RCA37075 [biosynth.com]

- 3. This compound CAS#: 66370-75-0 [m.chemicalbook.com]

- 4. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Methyl 2-(3-iodophenyl)acetate | C9H9IO2 | CID 21939462 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2-(2-iodophenyl)acetate in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of a compound is a cornerstone of successful experimental design, from reaction chemistry to formulation. This guide provides a detailed examination of the solubility of Methyl 2-(2-iodophenyl)acetate, a key intermediate in various synthetic pathways. We will move beyond a simple list of solvents to an in-depth analysis of the physicochemical principles governing its solubility, complemented by a robust, field-proven protocol for empirical determination.

Understanding the Solute: Physicochemical Profile of this compound

This compound (CAS No: 66370-75-0) is an organic compound with the molecular formula C9H9IO2 and a molecular weight of approximately 276.07 g/mol .[1][2][3] Structurally, it comprises a benzene ring substituted with an iodine atom and a methyl acetate group. The presence of the ester functional group introduces polarity, while the iodinated phenyl ring contributes to its lipophilicity and molecular weight. Its physical state is often described as a yellow to brown liquid or a solid/semi-solid.[1]

Key Physical Properties:

The interplay between the polar ester group and the largely non-polar iodophenyl ring is the primary determinant of its solubility across a spectrum of solvents.

The Science of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is fundamental to predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a solvent is a composite of several factors, including its dipole moment and dielectric constant.[6] A high dielectric constant is generally indicative of a polar solvent.[7][8]

For this compound, its structure suggests an intermediate polarity. The ester group can participate in dipole-dipole interactions with polar solvents. The bulky, non-polar iodophenyl group, however, will favor interactions with non-polar solvents through van der Waals forces. Therefore, we can anticipate a broad range of solubilities, with optimal solubility likely in solvents of moderate polarity.

Predicted Solubility of this compound

Based on the structural analysis and the principles of solubility, we can predict the solubility of this compound in a range of common laboratory solvents. The following table provides a predicted solubility profile, categorized by solvent polarity.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Relative Polarity | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 1.88 | 0.009 | Low to Moderate | The non-polar alkyl chain of hexane will interact favorably with the iodophenyl ring, but the polar ester group will limit solubility. |

| Toluene | 2.38 | 0.099 | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the phenyl ring of the solute, and its moderate polarity can accommodate the ester group. | |

| Polar Aprotic | Diethyl Ether | 4.33 | 0.117 | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions and its overall low polarity is compatible with the solute. |

| Ethyl Acetate | 6.02 | 0.228 | High | As an ester itself, ethyl acetate shares a similar functional group with the solute, promoting strong intermolecular interactions. | |

| Dichloromethane (DCM) | 8.93 | 0.309 | High | DCM is a versatile solvent of moderate polarity that is effective at dissolving a wide range of organic compounds. | |

| Acetone | 20.7 | 0.355 | High | The polar carbonyl group of acetone will interact well with the ester group of the solute. | |

| Acetonitrile (ACN) | 37.5 | 0.460 | Moderate | While polar, the high polarity of acetonitrile might be less favorable for the non-polar iodophenyl portion of the molecule. | |

| Dimethylformamide (DMF) | 36.7 | 0.386 | Moderate to High | DMF is a strong polar aprotic solvent that is often a good solvent for a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | Moderate | Similar to acetonitrile, the very high polarity of DMSO may not be optimal for the entire molecule. | |

| Polar Protic | Methanol | 32.7 | 0.762 | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting with the ester group. However, the high polarity may be a limiting factor. |

| Ethanol | 24.6 | 0.654 | Moderate | Similar to methanol, but its slightly lower polarity may improve solubility. | |

| Water | 80.1 | 1.000 | Very Low | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for this largely non-polar molecule. |

Dielectric constants and relative polarity values are sourced from various chemical data sources.[7][9][10][11][12][13][14][15]

A Validated Protocol for Experimental Solubility Determination

While predictions are a valuable starting point, empirical determination is essential for quantitative applications. The following protocol provides a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Filtration apparatus (e.g., syringe filters with a compatible membrane, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vial in a thermostatically controlled environment (e.g., a water bath set to 25 °C) and stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. The time required for equilibration may vary and should be validated.

-

-

Phase Separation:

-

After the equilibration period, cease stirring and allow the undissolved solute to settle to the bottom of the vial. This may take several hours.

-

-

Sample Collection and Filtration:

-

Carefully draw an aliquot of the supernatant (the clear liquid above the settled solute) using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Safety, Handling, and Disposal

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood.[18] Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[19] Waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is governed by its moderately polar structure. It is predicted to be highly soluble in solvents of intermediate polarity such as ethyl acetate and dichloromethane, and sparingly soluble in highly polar solvents like water and non-polar solvents like hexane. For precise quantitative needs, the provided experimental protocol offers a robust and reliable method for determining its solubility in any solvent of interest. This comprehensive understanding of solubility is crucial for the effective application of this compound in research and development.

References

- Vertex AI Search. Polarity of Solvents.

- Vertex AI Search. Solvents and Polarity.

- University of Rochester. Solvents and Polarity - Department of Chemistry.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Unknown. Dielectric Constant.

- ChemicalBook. This compound | 66370-75-0.

- ChemicalBook. This compound CAS#: 66370-75-0.

- The Periodic Table. Examples of High Polarity Solvents.

- American Chemical Society. Method for Measuring Aqueous Solubilities of Organic Compounds.

- Chemistry LibreTexts. Polar Protic and Aprotic Solvents.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. Dielectric Constant of Common solvents.

- ChemicalBook. This compound | 66370-75-0.

- Unknown. Solvent Physical Properties.

- Scribd. Dielectric Constants of Common Solvents | PDF | Tetrahydrofuran.

- Alfa Chemistry. Table of Dielectric Constants of Liquids.

- Biosynth. This compound | 66370-75-0 | RCA37075.

- A.G. Layne, Inc. SAFETY DATA SHEET.

- Sigma-Aldrich. This compound | 66370-75-0.

- Fisher Scientific. SAFETY DATA SHEET.

- Advanced ChemBlocks. This compound.

- PubChem. Methyl 2-(3-iodophenyl)acetate | C9H9IO2 | CID 21939462.

Sources

- 1. This compound | 66370-75-0 [amp.chemicalbook.com]

- 2. This compound | 66370-75-0 [chemicalbook.com]

- 3. This compound | 66370-75-0 | RCA37075 [biosynth.com]

- 4. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]

- 5. This compound CAS#: 66370-75-0 [m.chemicalbook.com]

- 6. chemicool.com [chemicool.com]

- 7. Dielectric Constant [macro.lsu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Solvent Physical Properties [people.chem.umass.edu]

- 14. scribd.com [scribd.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. aglayne.com [aglayne.com]

- 19. fishersci.com [fishersci.com]

Methyl 2-(2-iodophenyl)acetate: A Guide to Chemical Stability and Proper Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2-iodophenyl)acetate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. As with many aryl iodides, its utility is directly linked to its purity and stability.[1][2][3] This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Profile

A foundational understanding of the compound's properties is essential for proper handling. This compound is characterized by the presence of both an ester functional group and a carbon-iodine bond on an aromatic ring, both of which contribute to its reactivity and potential instability.

| Property | Value | Source(s) |

| CAS Number | 66370-75-0 | [4][5][6][7] |

| Molecular Formula | C₉H₉IO₂ | [4][5][6][7] |

| Molecular Weight | 276.07 g/mol | [4][6][7] |

| Boiling Point | 114 °C (at 1.5 Torr) | [4][6] |

| Density | ~1.680 g/cm³ (Predicted) | [4][6] |

| Appearance | Yellow to brown liquid or semi-solid | [6] |

| Purity | Typically ≥95% | [5] |

Core Stability Profile and Potential Degradation Pathways

The chemical structure of this compound dictates its susceptibility to degradation. The primary points of vulnerability are the carbon-iodine (C-I) bond and the methyl ester group. The principal mechanisms of degradation are photolysis and hydrolysis.[8][9]

Key Degradation Factors:

-

Light: Aryl iodides are known to be sensitive to light, particularly UV radiation.[1][2] The energy from light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a variety of impurities or discoloration. Studies on similar molecules confirm that phototransformation is a significant degradation pathway.[9]

-

Moisture: The ester functional group is susceptible to hydrolysis, a reaction that is accelerated by the presence of water and catalyzed by acidic or basic conditions. This process would yield 2-(2-iodophenyl)acetic acid and methanol, altering the compound's reactivity and physical properties.[8][9]

-

Air (Oxygen): While less documented for this specific molecule, oxidative degradation is a common pathway for many organic compounds.[8] The observation that the compound can appear as a yellow to brown liquid suggests the potential for slow oxidation or the formation of colored degradation products upon exposure to air, similar to how sodium iodide can turn brown.[6][10]

The following diagram illustrates the primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the compound's integrity, strict adherence to proper storage and handling procedures is paramount. The following recommendations are synthesized from supplier data sheets and general chemical safety guidelines.

The consensus among chemical suppliers points to refrigerated, dark, and dry conditions as optimal for long-term stability.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2–8 °C | Slows the rate of potential hydrolytic and oxidative degradation reactions. | [4][6] |

| Light | Protect from light (e.g., amber glass vial, store in a dark cabinet/box). | Prevents light-induced photolysis of the sensitive carbon-iodine bond. | [4][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with oxygen and moisture, thereby inhibiting oxidation and hydrolysis. | [11][12] |

| Container | Tightly sealed container. | Prevents ingress of atmospheric moisture and oxygen. | [11][12] |

Due to the compound's hazard profile, appropriate safety measures must be taken during handling.[12]

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Dispensing: If the compound is a semi-solid at room temperature, it may be gently warmed to facilitate transfer. If refrigerated, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

-

Inert Atmosphere Handling: For long-term use and to maintain the highest purity, it is advisable to unseal and dispense the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[12]

Workflow for Compound Stability Assessment

For critical applications, it is prudent to periodically assess the purity and stability of the stored material. This self-validating workflow ensures that the compound meets the required specifications before use.

-

Procedure: Carefully observe the physical appearance of the compound.

-

Indicator of Degradation: A significant darkening of the color from light yellow towards dark brown may indicate degradation.[6]

-

Objective: To quantitatively determine the purity of the material and detect the presence of degradation products.

-

Sample Protocol (General Method):

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL.

-

HPLC System: A standard reverse-phase HPLC system with UV detection is appropriate.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Gradient: A linear gradient from ~30% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

-

Analysis: Inject the sample and integrate the peak areas. A decrease in the main peak's relative area or the appearance of new peaks compared to a reference standard indicates degradation.

-

-

Objective: To understand potential degradation products under stress conditions, which can help in developing a stability-indicating analytical method.[13]

-

Procedure: Expose solutions of the compound to various stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal: 80 °C (in solution and as solid).

-

Photolytic: Expose to light in a photostability chamber.

-

-

Analysis: Analyze the stressed samples by HPLC-MS to identify the mass of any new impurities formed, providing insight into the degradation pathways.[9][13]

The following diagram outlines the workflow for assessing compound stability.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Its primary vulnerabilities are photodegradation and hydrolysis. By implementing stringent storage conditions—specifically, refrigeration (2–8 °C) in a tightly sealed, light-protected container, preferably under an inert atmosphere—users can significantly extend the shelf-life and preserve the purity of this important synthetic intermediate. Regular purity assessment via methods like HPLC provides an essential quality control check, ensuring the reliability of experimental outcomes.

References

-

Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

-

Photo-induced iodination of aryl halides under very mild conditions. PubMed. [Link]

-

ICSC 1009 - SODIUM IODIDE (ANHYDROUS). ILO and WHO. [Link]

-

Photo-induced iodination of aryl halides under very mild conditions. SciSpace. [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega. ACS Publications. [Link]

-

Abiotic degradation of iodosulfuron-methyl-ester in aqueous solution. PubMed. [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. AAPS PharmSciTech. [Link]

-

FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]

Sources

- 1. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound CAS#: 66370-75-0 [m.chemicalbook.com]

- 5. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]

- 6. This compound | 66370-75-0 [amp.chemicalbook.com]

- 7. This compound | 66370-75-0 | RCA37075 [biosynth.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Abiotic degradation of iodosulfuron-methyl-ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICSC 1009 - SODIUM IODIDE (ANHYDROUS) [chemicalsafety.ilo.org]

- 11. agilent.com [agilent.com]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

- 13. sciforum.net [sciforum.net]

A Senior Application Scientist's Guide to Methyl 2-(2-iodophenyl)acetate in Advanced Organic Synthesis

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of foundational building blocks is a critical determinant of synthetic efficiency and innovation. Methyl 2-(2-iodophenyl)acetate has distinguished itself as a preeminent starting material, offering a unique convergence of reactivity that enables the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of an ortho-disposed iodide and a modifiable ester functionality within a stable phenylacetate framework provides a versatile platform for a multitude of high-value transformations. This technical guide provides an in-depth, experience-driven exploration of the core research applications of this compound. We will dissect the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, present validated, step-by-step protocols, and contextualize its utility in the synthesis of significant heterocyclic cores. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the full synthetic potential of this powerful and versatile synthon.

Foundational Principles: Structure and Reactivity Profile

This compound (CAS No: 66370-75-0) is a deceptively simple molecule whose synthetic power lies in the precise arrangement of its functional groups. The ester moiety serves as a classic handle for transformations such as hydrolysis, amidation, or reduction, allowing for the introduction of diverse functional appendages. However, the true cornerstone of its utility is the carbon-iodine bond positioned ortho to the acetate side chain.

The C–I bond is the longest and weakest of the carbon-halogen bonds, making it exceptionally susceptible to oxidative addition by low-valent transition metals, particularly palladium(0) species. This high reactivity is the linchpin for a vast array of cross-coupling reactions. Furthermore, the close proximity of the reactive C–I bond and the acetate side chain creates an ideal topology for intramolecular cyclization reactions, providing elegant and atom-economical pathways to valuable heterocyclic scaffolds.

Table 1: Key Physicochemical and Reactivity Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| Appearance | Colorless oil to off-white solid | [2] |

| CAS Number | 66370-75-0 | [1] |

| Key Reactive Sites | C(sp²)-I bond (electrophilic), Ester carbonyl (electrophilic), α-carbon (nucleophilic enolate formation) | N/A |

| Primary Applications | Palladium-catalyzed cross-coupling, Intramolecular cyclization, Heterocycle synthesis | N/A |

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling